

HMPL-453: A Targeted Approach to Inhibiting Tumor Growth Through FGFR Signaling

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This technical whitepaper provides an in-depth analysis of HMPL-453 (Fanregratinib), a novel and highly selective small molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. Dysregulation of the FGFR signaling pathway is a known driver of cell proliferation, differentiation, migration, and angiogenesis in various cancers. HMPL-453 demonstrates potent and selective inhibition of this pathway, leading to significant anti-tumor activity in preclinical models and promising efficacy in clinical trials for patients with advanced solid tumors harboring FGFR alterations.

Executive Summary

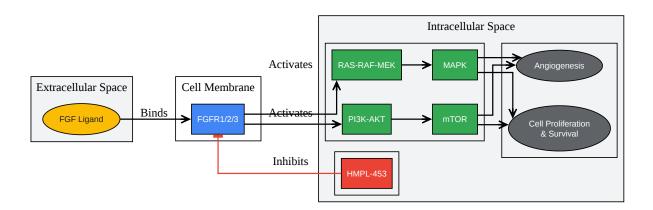
HMPL-453 is an orally bioavailable inhibitor targeting FGFR1, 2, and 3, key regulators of cellular processes that, when aberrant, contribute to tumorigenesis. Preclinical studies have established the potent and selective activity of HMPL-453 against tumor cells with dysregulated FGFR signaling. In clinical evaluation, particularly in patients with advanced intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions, HMPL-453 has shown encouraging results, demonstrating its potential as a valuable therapeutic agent. This document details the mechanism of action, preclinical data, and clinical findings for HMPL-453, offering insights for researchers, clinicians, and drug development professionals.

Mechanism of Action: Targeting the FGFR Signaling Cascade



The fibroblast growth factor (FGF)/FGFR signaling pathway plays a crucial role in normal cellular functions. However, genetic alterations such as gene amplification, mutations, and fusions can lead to its constitutive activation, promoting uncontrolled tumor growth.

HMPL-453 selectively binds to and inhibits the kinase activity of FGFR1, 2, and 3. This action blocks the phosphorylation of FGFR and downstream signaling proteins, thereby inhibiting the activation of key pathways such as the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR pathways. The downstream effects of this inhibition include a reduction in cell proliferation and the induction of apoptosis in cancer cells dependent on FGFR signaling.



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Figure 1: HMPL-453 Mechanism of Action.

Preclinical Data In Vitro Activity

HMPL-453 has demonstrated potent and selective inhibitory activity against FGFR1, 2, and 3 in various in vitro assays.



Assay Type	Target	IC50 (nM)	Reference
Kinase Activity Assay	FGFR1	6	[1]
(Transcreener™/Z'- LYTE)	FGFR2	4	[1]
FGFR3	6	[1]	
FGFR4	425	[1]	-

Cell-Based Assay	Cell Type	GI50	Reference
Anti-Proliferation Assay	Tumor cell lines with dysregulated FGFR signaling	3 - 105 nM	[1]
(CellTiter-Glo™/CCK- 8)	Cell lines lacking FGFR aberrations	> 1.5 μM	[1]

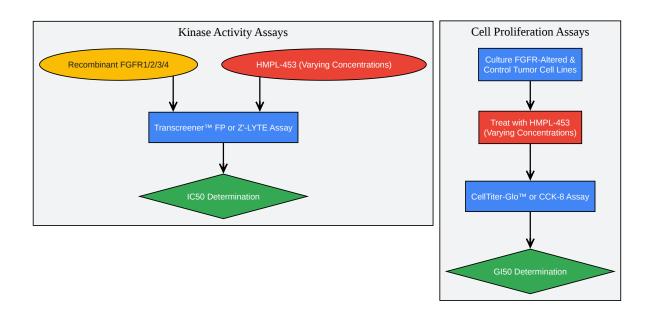
In Vivo Efficacy

Preclinical studies in animal models have shown significant anti-tumor activity of HMPL-453.

Animal Model	Tumor Type	Treatment	Outcome	Reference
Nu/Nu nude mice	Multiple FGFR- altered tumor models	HMPL-453 (50 mg/kg/day, oral)	Dose-dependent tumor growth inhibition and regression	[1]
BALB/c mice	NIH/3T3 cells with FGFR2- AHCYL1 fusion	HMPL-453 in combination with anti-PD-1 antibody	Significantly improved anti-tumor activity	[1]

Experimental Protocols In Vitro Kinase and Cell Proliferation Assays





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Figure 2: In Vitro Experimental Workflow.

Kinase Activity Assays: The inhibitory activity of HMPL-453 against recombinant FGFR1, 2, 3, and 4 was determined using either the Transcreener™ Fluorescence Polarization assay or the Z'-LYTE kinase assay, according to the manufacturer's protocols.[1]

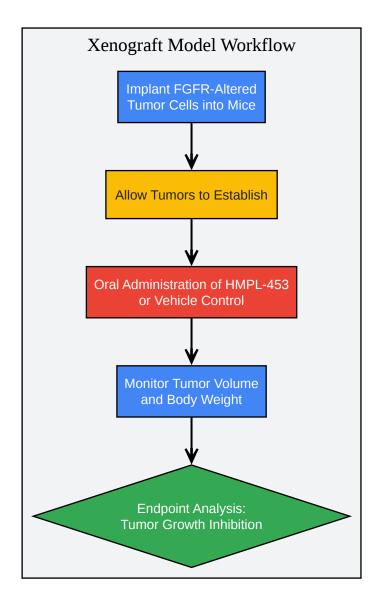
Cell Proliferation Assays: The anti-proliferative activity of HMPL-453 was assessed in a panel of tumor cell lines with and without FGFR aberrations.[1] Cells were seeded in 96-well plates and treated with increasing concentrations of HMPL-453. Cell viability was measured after a set incubation period using either the CellTiter-Glo™ luminescent cell viability assay or the CCK-8 assay.[1]

Western Blot Analysis: To confirm the mechanism of action, tumor cell lines harboring FGFR2 fusion were treated with HMPL-453.[1] Cell lysates were then subjected to western blot



analysis to detect the phosphorylation status of FGFR and its downstream signaling proteins. [1]

In Vivo Animal Studies



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Figure 3: In Vivo Experimental Workflow.

Xenograft Models: Multiple tumor models with FGFR alterations were established in Nu/Nu nude mice.[1] Once tumors reached a specified volume, mice were randomized into treatment and control groups. HMPL-453 was administered orally at specified doses and schedules.[1] Tumor volume and body weight were measured regularly to assess efficacy and toxicity.



Syngeneic Model: To evaluate the combination effect with immunotherapy, a model using immune-competent BALB/c mice was established.[1] These mice were inoculated with NIH/3T3 cells engineered to express an FGFR2-AHCYL1 fusion protein.[1] The mice were then treated with HMPL-453, an anti-PD-1 antibody, or a combination of both.[1]

Clinical Development

HMPL-453 is being investigated in multiple clinical trials for various solid tumors with FGFR alterations. A key study is the Phase II trial in patients with advanced intrahepatic cholangiocarcinoma (iCCA).

Phase II Study in Intrahepatic Cholangiocarcinoma (NCT04353375)

This open-label, multi-cohort, single-arm study evaluated the efficacy and safety of HMPL-453 in patients with previously treated, advanced iCCA harboring FGFR2 fusions.[2][3]

Patient Population: Patients with locally advanced or metastatic iCCA with FGFR2 fusions who had progressed on at least one prior line of systemic therapy.[2][3]

Treatment Regimens:

- Cohort 1: 150 mg HMPL-453 once daily (QD).[3]
- Cohort 2: 300 mg HMPL-453 QD, 2 weeks on / 1 week off.[3]

Efficacy Results (as of Sep 21, 2022):



Efficacy Endpoint	Cohort 1 (150 mg QD) (n=12)	Cohort 2 (300 mg QD, 2w on/1w off) (n=10 evaluable)	Overall (n=22 evaluable)	Reference
Objective Response Rate (ORR)	-	50% (95% CI, 18.7%–81.3%)	31.8%	[2][3]
Disease Control Rate (DCR)	-	90% (95% CI, 55.5%–99.7%)	86.4%	[2][3]
Median Progression-Free Survival (PFS)	5.7 months (95% CI, 2.6, NR)	Not yet mature	-	[2][3]

Based on a better safety profile and promising efficacy, the 300mg QD (2 weeks on/1 week off) regimen was chosen as the recommended Phase 2 dose (RP2D).[3]

Conclusion

HMPL-453 is a potent and selective inhibitor of FGFR1, 2, and 3 with a clear mechanism of action that translates to significant anti-tumor activity in preclinical models and promising clinical efficacy in patients with FGFR-altered solid tumors. The findings from the Phase II study in intrahepatic cholangiocarcinoma are particularly encouraging and support the continued development of HMPL-453 as a targeted therapy for this patient population with limited treatment options. Further investigation in other FGFR-driven cancers is warranted.

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